molecular formula C17H12N2O4 B12545398 3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione CAS No. 147670-95-9

3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione

Cat. No.: B12545398
CAS No.: 147670-95-9
M. Wt: 308.29 g/mol
InChI Key: NTKQGVXQLGBCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione is an organic compound characterized by the presence of a methoxybenzoyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of 4-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-4,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

147670-95-9

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-2-phenylpyrazole-3,4-dione

InChI

InChI=1S/C17H12N2O4/c1-23-13-9-7-11(8-10-13)15(20)14-16(21)17(22)19(18-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NTKQGVXQLGBCPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NN(C(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.